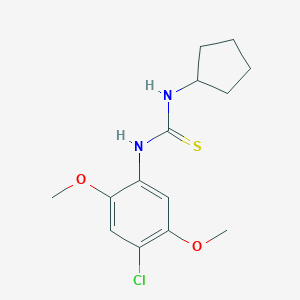

1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclopentylthiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclopentylthiourea, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1979. It belongs to the class of compounds known as designer drugs, which are created to mimic the effects of natural substances such as marijuana. CP-47,497 has been found to have a high affinity for the cannabinoid receptor CB1, which is responsible for the psychoactive effects of marijuana.

Mécanisme D'action

1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclopentylthiourea acts as an agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. When 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclopentylthiourea binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of marijuana, including euphoria, relaxation, and altered perception.

Biochemical and Physiological Effects

1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclopentylthiourea has been found to have a variety of biochemical and physiological effects, many of which are similar to those of marijuana. It has been shown to reduce pain perception, increase appetite, and impair memory formation. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclopentylthiourea has also been found to have anti-inflammatory and neuroprotective effects, which may have therapeutic potential for the treatment of conditions such as multiple sclerosis and Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclopentylthiourea in lab experiments is its high affinity for the CB1 receptor, which allows for precise manipulation of the receptor's activity. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclopentylthiourea is also highly stable and can be easily synthesized in large quantities. However, one limitation of using 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclopentylthiourea is its potency, which can make it difficult to control the dosage and avoid unwanted side effects. Additionally, the use of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclopentylthiourea in lab experiments is subject to regulatory restrictions, as it is classified as a controlled substance.

Orientations Futures

There are several potential future directions for research on 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclopentylthiourea. One area of interest is the development of CB1 agonists that have improved selectivity and reduced side effects compared to 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclopentylthiourea. Another direction is the investigation of the neuroprotective effects of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclopentylthiourea and its potential for the treatment of neurodegenerative diseases. Additionally, the use of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclopentylthiourea in combination with other compounds, such as opioids, may have therapeutic potential for the treatment of pain. Overall, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclopentylthiourea is a valuable tool for scientific research and has the potential to lead to the development of new treatments for a variety of conditions.

Méthodes De Synthèse

The synthesis of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclopentylthiourea involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with cyclopentylamine and thiourea in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the pure compound. This synthesis method has been well-established in the literature, and several variations have been reported.

Applications De Recherche Scientifique

1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclopentylthiourea has been widely used in scientific research to study the cannabinoid receptor CB1 and its role in the body. It has been found to be a potent agonist of CB1, with a binding affinity that is several times higher than that of THC, the psychoactive component of marijuana. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclopentylthiourea has been used to study the effects of CB1 activation on various physiological processes, including pain perception, appetite regulation, and memory formation.

Propriétés

Nom du produit |

1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclopentylthiourea |

|---|---|

Formule moléculaire |

C14H19ClN2O2S |

Poids moléculaire |

314.8 g/mol |

Nom IUPAC |

1-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylthiourea |

InChI |

InChI=1S/C14H19ClN2O2S/c1-18-12-8-11(13(19-2)7-10(12)15)17-14(20)16-9-5-3-4-6-9/h7-9H,3-6H2,1-2H3,(H2,16,17,20) |

Clé InChI |

SBBYCTGGJVZCMS-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1NC(=S)NC2CCCC2)OC)Cl |

SMILES canonique |

COC1=CC(=C(C=C1NC(=S)NC2CCCC2)OC)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-butylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B216378.png)

![1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea](/img/structure/B216383.png)

![Ethyl 4-[(4-sulfamoylphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216389.png)

![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216394.png)

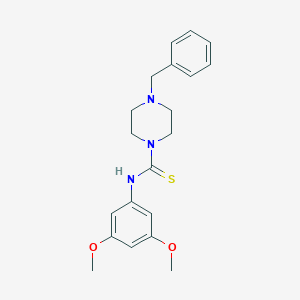

![Ethyl 4-[(3,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216400.png)